(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid
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Overview
Description
The compound (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[a]chrysene core, which is a polycyclic aromatic hydrocarbon. The presence of various functional groups, including an acetyloxy group and a carboxylic acid group, makes this compound highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the cyclopenta[a]chrysene core, followed by the introduction of the acetyloxy and carboxylic acid groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclopenta[a]chrysene core can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyloxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular enzymes and receptors. The carboxylic acid group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The cyclopenta[a]chrysene core can intercalate into DNA, potentially disrupting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid
- (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-methoxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid
Uniqueness
The unique combination of functional groups and the specific stereochemistry of (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid makes it distinct from other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
374901-99-2 |
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Molecular Formula |
C32H48O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-18(2)25-21(34)17-32(27(35)36)16-15-30(7)20(26(25)32)9-10-23-29(6)13-12-24(37-19(3)33)28(4,5)22(29)11-14-31(23,30)8/h18,20,22-24H,9-17H2,1-8H3,(H,35,36)/t20-,22+,23-,24+,29+,30-,31-,32-/m1/s1 |
InChI Key |
RBNATQNVXVWQNG-LEKIWYMHSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(=O)O)C)C)(C)C)OC(=O)C)C |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)OC(=O)C)C |
Origin of Product |
United States |
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